Methotrexate-d3
描述
Synthesis Analysis
The synthesis of methotrexate and its derivatives, including methotrexate-d3, involves complex chemical reactions that are meticulously designed to ensure the correct placement of functional groups and isotopic labels. The synthesis process often involves multiple steps, starting from basic chemical precursors to the final deuterated compound. For instance, methotrexate itself can be synthesized from 4-(methylamino) benzoic acid by carbobenzyloxy protection, amidization with diethyl D-glutamate hydrochloride, catalytic hydrogenolysis, and then hydrolysis to give N-(4- methylaminobenzoyl) -D-glutamic acid, which is then subjected to one-pot simultaneous reaction with 2,4,5,6-tetraamnio-pyrimidine sulfate and 1,1,3-tribromoacetone (Haitao, 2011).
Molecular Structure Analysis
The molecular structure of methotrexate has been extensively analyzed using various spectroscopic and computational methods. Studies have focused on the equilibrium geometry, bonding features, and vibrational frequencies of MTX, utilizing density functional theory (DFT) and other theoretical calculations to complement experimental findings. For instance, vibrational spectra studies of MTX have confirmed differently acting ring modes, steric repulsion, conjugation, and back-donation, with Time-Dependent DFT (TD-DFT) results showing good correlation with experimental data (Ayyappan et al., 2010).
Chemical Reactions and Properties
Methotrexate undergoes various chemical reactions, particularly in the biological context, affecting its mechanism of action and pharmacokinetics. It has been shown to interact with enzymes such as dihydrofolate reductase, inhibiting the folate pathway, which is crucial for DNA synthesis and cell division. The electrochemical properties of MTX have been studied, revealing multiple reduction steps in acidic and neutral media, which are significant for understanding its reactivity and the development of resistance (Gurira & Bowers, 1983).
Physical Properties Analysis
The physical properties of methotrexate, such as solubility, stability, and formulation compatibility, are crucial for its effectiveness as a therapeutic agent. Modifications like methotrexate-d3 can influence these properties, affecting how the drug is administered and metabolized. The intercalation of methotrexate into layered double hydroxides, for example, has been explored to improve its delivery, indicating the importance of physical properties in drug design and application (Tian et al., 2014).
Chemical Properties Analysis
The chemical properties of methotrexate, including its reactivity, interaction with biological molecules, and degradation pathways, are essential for its pharmacological profile. Studies have detailed how methotrexate interacts with enzymes and cellular components, its inhibition mechanisms, and how modifications like deuteration can impact these interactions. For instance, methotrexate's efficacy and mechanism of action have been linked to its ability to inhibit the JAK/STAT pathway, offering insights into how chemical properties dictate therapeutic outcomes (Alqarni & Zeidler, 2020).
科学研究应用
-
Cancer Treatment
- Field : Oncology
- Application : Methotrexate has been used for more than seven decades for the treatment of different diseases such as cancer . The main usages of methotrexate are in the cancer treatment field .
- Methods : Methotrexate is often delivered to the target cells using different nanoparticles to attenuate harm to the host cell .
- Results : The effectiveness of methotrexate in cancer treatment has been widely recognized .
-
Treatment of Autoimmune Diseases
- Field : Immunology
- Application : Methotrexate is the first line drug for the treatment of a number of rheumatic and non-rheumatic disorders .
- Methods : Methotrexate is administered to patients suffering from autoimmune disorders .
- Results : Methotrexate has shown potent efficacy and tolerability in the treatment of autoimmune disorders .
-
Treatment of Rheumatoid Arthritis
- Field : Rheumatology
- Application : Methotrexate is currently used as an anchor disease, modifying anti-rheumatic drug in the treatment of rheumatoid arthritis (RA) .
- Methods : Methotrexate is administered to patients suffering from RA .
- Results : Despite the development of numerous new targeted therapies, MTX remains the backbone of RA therapy due to its potent efficacy and tolerability .
-
Pediatric Acute Lymphoblastic Leukemia
- Field : Oncology
- Application : Methotrexate oral solution is indicated for pediatric acute lymphoblastic leukemia .
- Methods : Methotrexate is administered orally to pediatric patients diagnosed with acute lymphoblastic leukemia .
- Results : Methotrexate has shown effectiveness in the treatment of pediatric acute lymphoblastic leukemia .
-
Pediatric Polyarticular Juvenile Idiopathic Arthritis
- Field : Rheumatology
- Application : Methotrexate injections for subcutaneous use are indicated for polyarticular juvenile idiopathic arthritis .
- Methods : Methotrexate is administered subcutaneously to pediatric patients diagnosed with polyarticular juvenile idiopathic arthritis .
- Results : Methotrexate has shown effectiveness in the treatment of polyarticular juvenile idiopathic arthritis .
-
Severe, Recalcitrant, Disabling Psoriasis
- Field : Dermatology
- Application : Methotrexate injections for subcutaneous use are indicated for severe, recalcitrant, disabling psoriasis .
- Methods : Methotrexate is administered subcutaneously to patients diagnosed with severe, recalcitrant, disabling psoriasis .
- Results : Methotrexate has shown effectiveness in the treatment of severe, recalcitrant, disabling psoriasis .
-
Treatment of Gestational Choriocarcinoma
-
Treatment of Breast Cancer
-
Treatment of Non-Hodgkin’s Lymphoma
- Field : Oncology
- Application : Methotrexate is used in the treatment of advanced non-Hodgkin’s lymphoma .
- Methods : Methotrexate is administered to patients diagnosed with advanced non-Hodgkin’s lymphoma .
- Results : Methotrexate has shown effectiveness in the treatment of advanced non-Hodgkin’s lymphoma .
安全和危害
Methotrexate-d3 is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Germ cell mutagenicity, Category 1B . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
未来方向
属性
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-FUPFOCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962981 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methotrexate-d3 | |
CAS RN |
432545-63-6 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 432545-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。